molecular formula C19H13N B11861879 Isoquinoline, 1-(1-naphthalenyl)- CAS No. 66920-31-8

Isoquinoline, 1-(1-naphthalenyl)-

Cat. No.: B11861879
CAS No.: 66920-31-8
M. Wt: 255.3 g/mol
InChI Key: YGRSXJJORLXYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline, 1-(1-naphthalenyl)- is a heterocyclic aromatic organic compound It consists of an isoquinoline moiety fused with a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline, 1-(1-naphthalenyl)- can be synthesized through several methods. One common approach involves the use of aryne intermediates in an aza Diels–Alder reaction. In this method, 1,2,4-triazines act as dienes and aryne intermediates as dienophiles. The reaction is carried out in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours. The arynes are generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes .

Another method involves the Pomeranz-Fritsch synthesis, which starts with the condensation of benzaldehyde with aminoacetaldehyde diethylacetal to form a stable aldimine. The aldimine then cyclizes in a strong acid medium to produce isoquinoline .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired derivative and application.

Chemical Reactions Analysis

Isoquinoline, 1-(1-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Isoquinoline, 1-(1-naphthalenyl)- can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isoquinoline, 1-(1-naphthalenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of isoquinoline, 1-(1-naphthalenyl)- involves its interaction with various molecular targets and pathways. The specific mechanism can vary depending on the application. For example, in medicinal chemistry, isoquinoline derivatives may interact with enzymes or receptors to exert their effects .

Comparison with Similar Compounds

Isoquinoline, 1-(1-naphthalenyl)- can be compared with other similar compounds such as quinoline and other isoquinoline derivatives. These compounds share a similar heterocyclic structure but differ in their chemical properties and applications. For instance, quinoline is commonly used as a solvent in organic synthesis, while isoquinoline derivatives are often explored for their pharmacological activities .

List of Similar Compounds

  • Quinoline
  • Isoquinoline
  • Naphthalene derivatives

Properties

CAS No.

66920-31-8

Molecular Formula

C19H13N

Molecular Weight

255.3 g/mol

IUPAC Name

1-naphthalen-1-ylisoquinoline

InChI

InChI=1S/C19H13N/c1-3-9-16-14(6-1)8-5-11-18(16)19-17-10-4-2-7-15(17)12-13-20-19/h1-13H

InChI Key

YGRSXJJORLXYPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.